

Application Notes and Protocols: Dealkenylative Alkynylation using Ethynylsulfonyl Benzene

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Compound of Interest		
Compound Name:	Benzene, (ethynylsulfonyl)-	
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These application notes provide a detailed overview and experimental protocols for a novel dealkenylative alkynylation reaction. This method facilitates the synthesis of alkyl-tethered alkynes from unactivated alkenes using ethynylsulfonyl benzene, catalyzed by Fe(II) and vitamin C. This process is distinguished by its mild reaction conditions, broad substrate scope, and high stereoselectivity, making it a valuable tool in organic synthesis and drug discovery.[1]

Introduction

The synthesis of complex alkynes is a cornerstone of modern medicinal chemistry and materials science. Traditional methods for alkyne synthesis often require harsh conditions or pre-functionalized starting materials. The dealkenylative alkynylation protocol described herein offers a significant advancement by enabling the use of readily available unactivated alkenes. This one-pot reaction proceeds via an ozone-mediated cleavage of the alkene followed by an Fe(II)-catalyzed radical addition of the resulting alkyl radical to an alkynyl sulfone.[2] The use of L-ascorbic acid (vitamin C) as a reducing agent is crucial for the catalytic turnover of the iron species.[1][2]

Reaction Principle

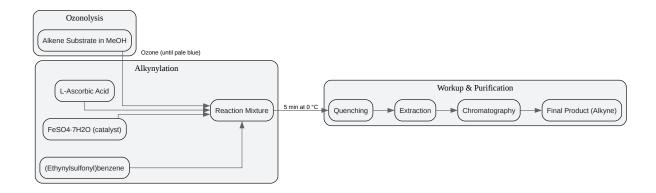
The core of this methodology lies in the oxidative cleavage of a carbon-carbon double bond in an unactivated alkene by ozone. The resulting intermediate is then subjected to an Fe(II)-



catalyzed reaction in the presence of an alkynyl sulfone, such as (ethynylsulfonyl)benzene. An alkyl radical is generated and subsequently trapped by the alkynyl sulfone, leading to the formation of a new carbon-carbon bond and the desired alkyne product. This process effectively "dealkenylates" the starting material, replacing a portion of the original alkenyl group with an alkynyl moiety.

Experimental Workflow

The overall experimental workflow for the dealkenylative alkynylation is depicted below. The process begins with the ozonolysis of the alkene substrate, followed by the addition of the alkynylsulfone and the catalytic system.



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Figure 1. General experimental workflow for the dealkenylative alkynylation protocol.

Quantitative Data Summary



The following tables summarize the substrate scope for the dealkenylative alkynylation reaction, showcasing the versatility of this method with various alkene and alkynyl sulfone substrates.

Table 1: Scope of Alkene Substrates

Entry	Alkene Substrate	Product	Yield (%)	Diastereomeri c Ratio (dr)
1	(-)-Isopulegol (1a)	2a	83	-
2	(+)-Nootkatone (1g)	2g	50	Single diastereoisomer
3	Betulin (1h)	2h	45	Single diastereoisomer
4	Bicyclic hydroxy ketone (1i)	2i	86	13:1
5	Carvone-derived diol (1j)	2j	92	-
6	Methyleneadama ntane (1zd)	2zd	61	Single diastereoisomer
7	Camphene (1ze)	2ze	67	-
8	Sabinene (1zf)	2zf	59	-
9	Cyclohexene (1zh)	2zh	55	-
10	Cyclopentene (1zi)	2zi	48	-
11	(+)-p-1- Menthene (1zj)	2zj	45	-

Reaction conditions: alkene (1.0 mmol), MeOH (0.025 M with respect to 1), ozone (until the reaction solution turns pale blue), (ethynylsulfonyl)benzene (5a, 0.5 mmol), FeSO₄·7H₂O (0.1



mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Table 2: Scope of Benzenesulfonyl Alkyne Substrates



Entry	Alkynyl Sulfone	Product	Yield (%)
1	(Ethynylsulfonyl)benz ene (5a)	2aa	83
2	4- Methylbenzenesulfony I alkyne (5b)	2ab	75
3	4- Methoxybenzenesulfo nyl alkyne (5c)	2ac	78
4	4- Fluorobenzenesulfony I alkyne (5d)	2ad	81
5	4- Chlorobenzenesulfony I alkyne (5e)	2ae	79
6	4- Bromobenzenesulfony I alkyne (5f)	2af	76
7	4- (Trifluoromethyl)benze nesulfonyl alkyne (5g)	2ag	65
8	3- Methylbenzenesulfony I alkyne (5h)	2ah	72
9	2- Methylbenzenesulfony I alkyne (5i)	2ai	68
10	Naphthalene-2- sulfonyl alkyne (5n)	2an	71
11	Thiophene-2-sulfonyl alkyne (5I)	2al	55
	alkyne (5I)		



12	Pyridine-3-sulfonyl alkyne (5k)	2ak	42	
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Reaction conditions: (-)-isopulegol (1a, 1.0 mmol), MeOH (0.025 M), ozone, alkynyl sulfone (0.5 mmol), FeSO₄·7H₂O (0.1 mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Detailed Experimental Protocols

General Procedure for Dealkenylative Alkynylation:

Materials:

- Alkene substrate (1.0 mmol)
- · Methanol (MeOH), anhydrous
- (Ethynylsulfonyl)benzene or other alkynyl sulfone (0.5 mmol)
- Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.1 mmol)
- L-ascorbic acid (1.0 mmol)
- Ozone generator
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol:

- To a solution of the alkene (1.0 mmol) in methanol (0.025 M with respect to the alkene) at
 -78 °C, ozone is bubbled through the solution until a pale blue color persists, indicating the complete consumption of the alkene.
- The solution is then purged with oxygen or nitrogen to remove excess ozone.
- To this solution at 0 °C, the (ethynylsulfonyl)benzene (0.5 mmol), FeSO₄·7H₂O (0.1 mmol), and L-ascorbic acid (1.0 mmol) are added sequentially.

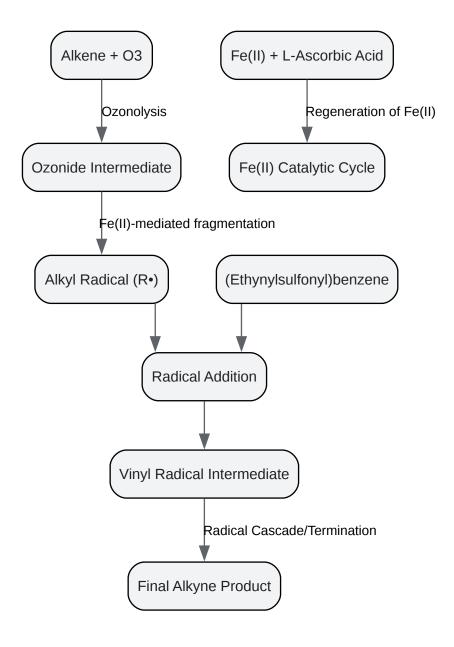


- The reaction mixture is stirred at 0 °C for 5 minutes.
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired alkyne.

Mechanism Overview

The proposed reaction mechanism involves several key steps, initiated by the ozonolysis of the alkene. The subsequent Fe(II)-catalyzed process is a cascade of radical reactions.





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Figure 2. Simplified proposed mechanism for the dealkenylative alkynylation.

Conclusion

The Fe(II)-catalyzed dealkenylative alkynylation using ethynylsulfonyl benzene provides an efficient and versatile method for the synthesis of complex alkynes from simple alkenes.[1][2] The mild reaction conditions and broad functional group tolerance make this protocol highly attractive for applications in natural product synthesis and the development of novel pharmaceutical agents.[2] The use of inexpensive and environmentally benign reagents such as iron and vitamin C further enhances the practical utility of this transformation.



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References

- 1. Dealkenylative Alkynylation Using Catalytic FeII and Vitamin C PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dealkenylative Alkynylation Using Catalytic FeII and Vitamin C PubMed [pubmed.ncbi.nlm.nih.gov]
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